molecular formula C11H9BrN2O2S B3953902 5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B3953902
M. Wt: 313.17 g/mol
InChI Key: GBDXUGGKXIVQKW-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as BMX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been investigated for its potential applications in various fields of research. In medicine, this compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. In cancer research, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as topoisomerases and tyrosine kinases. These enzymes play a crucial role in DNA replication and cell division, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce DNA damage and cell cycle arrest in cancer cells. It has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its low cost, high yield synthesis method, and broad range of potential applications. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for 5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone research. In medicine, this compound could be further investigated for its potential use as an antimicrobial or anticancer agent. It could also be studied for its potential use in treating inflammatory diseases such as arthritis. In material science, this compound could be explored for its potential use in the development of new materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

properties

IUPAC Name

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-14-10(16)8(13-11(14)17)5-6-4-7(12)2-3-9(6)15/h2-5,15H,1H3,(H,13,17)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDXUGGKXIVQKW-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
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5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
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5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
5-(5-bromo-2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.